molecular formula C12H14N2O3 B2969001 1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione CAS No. 63384-03-2

1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione

Cat. No.: B2969001
CAS No.: 63384-03-2
M. Wt: 234.255
InChI Key: RHQCCEHGFGFOFZ-UHFFFAOYSA-N
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Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the specific substituents on the ring. For example, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Scientific Research Applications

Synthesis and Chemical Properties

1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione and its analogs have been a focal point in synthetic chemistry due to their versatile applications. The synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones showcases the chemical's utility in generating complex molecules, with potential implications in drug development and materials science (Jones et al., 1990). Furthermore, the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones from pyrrolidine-2,4-diones highlights their significance in creating dipeptide analogues with high yield and enantiopurity (Hosseini et al., 2006).

Computational Chemistry and Molecular Analysis

A computational study on a similar Mannich base, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, revealed its antioxidant activity through detailed vibrational analysis and molecular structure evaluation. This research not only underscores the compound's antioxidant properties but also provides insights into its electronic structure and potential sites for electrophilic and nucleophilic reactions (Boobalan et al., 2014).

Polymer Science and Materials Engineering

The chemical's utility extends to the synthesis of polymers and materials engineering. For instance, its derivatives have been used in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing a one-pot procedure that could have implications for polymer chemistry and the development of new materials (Cal et al., 2012). Additionally, the synthesis of novel alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units highlights its application in enhancing the efficiency of polymer solar cells (Hu et al., 2015).

Bioactive Compound Development

Research has also focused on the bioactivity of derivatives, such as the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, which form hydrogen-bonded dimers. These studies not only contribute to our understanding of the structural properties of these compounds but also their potential in developing new bioactive molecules (Opozda et al., 2006).

Safety and Hazards

The safety and hazards of pyrrolidine derivatives can vary depending on the specific compound and its biological activity. Some compounds may have undesirable activity against certain receptors, which could lead to side effects .

Future Directions

The future of pyrrolidine derivatives in drug discovery looks promising. Researchers continue to explore this scaffold to design new compounds with different biological profiles .

Properties

IUPAC Name

1-[(4-methoxyanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQCCEHGFGFOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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